2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction proceeds through an in situ decarboxylation process . Another method involves the condensation of appropriate starting materials under controlled conditions to form the desired pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce corresponding pyrimidine oxides.
Scientific Research Applications
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)thiophene hydrochloride
- 2-(Chloromethyl)benzimidazole hydrochloride
Comparison
Compared to these similar compounds, 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-4H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQPQQYMQHZSMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60638681 | |
Record name | 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60638681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79983-34-9 | |
Record name | NSC187480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60638681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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